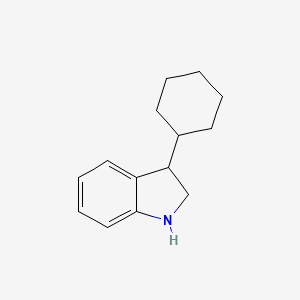

3-Cyclohexylindoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclohexylindoline is a chemical compound with the molecular formula C14H19N. It is a derivative of indole, a heterocyclic aromatic organic compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with cyclohexyl halides in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyclohexylindoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted indoles, ketones, and aldehydes, which can be further utilized in different chemical syntheses .

Applications De Recherche Scientifique

Anti-Inflammatory Applications

3-Cyclohexylindoline derivatives have been identified as potential dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are crucial enzymes involved in the inflammatory response.

- Case Study : A study reported the identification of indoline derivatives that exhibited significant inhibitory activity against 5-LOX and sEH, with compound 73 showing IC50 values of 0.41 μM and 0.43 μM respectively. This compound demonstrated remarkable efficacy in murine models of zymosan-induced peritonitis and experimental asthma, highlighting its potential as an anti-inflammatory agent .

Data Table: Inhibitory Activity of Indoline Derivatives

| Compound | 5-LOX IC50 (μM) | sEH IC50 (μM) | In Vivo Efficacy |

|---|---|---|---|

| 73 | 0.41 ± 0.01 | 0.43 ± 0.10 | High |

| 43 | 1.38 ± 0.23 | Not tested | Moderate |

Anticancer Properties

The anticancer potential of indoline derivatives, including this compound, has been explored extensively. These compounds have shown promise in inducing apoptosis in various cancer cell lines.

- Case Study : Research indicated that derivatives such as 3-indole induced apoptosis in lung cancer cells by triggering mitochondrial pathways involving cytochrome-c release and activation of caspases . The compound was effective against A549 and H1299 cell lines, demonstrating its potential as a lead compound for lung cancer treatment.

Data Table: Apoptotic Effects on Lung Cancer Cells

| Compound | Cell Line | Apoptosis Induction | Mechanism |

|---|---|---|---|

| 3-Indole | A549 | High | Cytochrome-c release, Caspase activation |

| 3-Indole | H1299 | Moderate | ROS production, JNK activation |

Neurological Applications

Indoline derivatives have also been studied for their effects on neurological disorders due to their ability to interact with various receptors.

- Case Study : A review highlighted the role of indole-containing compounds in treating neurodegenerative diseases by modulating neurotransmitter systems and exhibiting neuroprotective effects . The structural features of indolines allow them to serve as scaffolds for developing drugs targeting these conditions.

Data Table: Neuroprotective Activities

| Compound | Target Receptor | Activity Level |

|---|---|---|

| Indole Derivative | GPCRs | High |

| Indoline Analog | NMDA Receptors | Moderate |

Synthesis and Optimization

The synthesis of this compound and its analogs has been optimized to enhance their biological activity. Various synthetic routes have been developed to produce these compounds with high purity and yield.

Mécanisme D'action

The mechanism by which 3-Cyclohexylindoline exerts its effects involves interactions with various molecular targets. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing biological pathways. Additionally, the cyclohexyl group can modulate the compound’s hydrophobicity, affecting its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- 1H-Indole, 2,3-dihydro-

- 2,3-Dihydro-1H-pyrrolo[1,2-a]indoles

- 1H-Indole-3-carbaldehyde

Comparison: 3-Cyclohexylindoline is unique due to the presence of the cyclohexyl group, which imparts distinct chemical properties compared to other indole derivatives. This structural feature enhances its potential for specific applications in medicinal chemistry and material science .

Activité Biologique

3-Cyclohexylindoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is a derivative of indoline, a bicyclic organic compound known for its role in various biological systems. The structural properties of this compound contribute to its interaction with biological targets, making it a candidate for antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, one study reported that derivatives of this compound showed potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 |

| 3g | Escherichia coli | 0.21 |

| 3g | Candida albicans | 0.83 |

The compound also exhibited antifungal activity against Candida species and selective action against Gram-positive microorganisms such as Micrococcus luteus . The binding interactions were further explored through molecular docking studies, revealing favorable binding energies with critical protein targets involved in bacterial resistance mechanisms.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. One study assessed its impact on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) using the MTT assay. The results indicated that while the compound was effective against cancer cells, it exhibited lower toxicity towards normal cells, suggesting a potential therapeutic window .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HaCat | >100 |

| BALB/c 3T3 | >100 |

| HeLa | <50 |

The mechanism underlying the biological activity of this compound involves multiple pathways:

- Antimicrobial Action : The compound inhibits key bacterial enzymes such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication, respectively. Molecular docking studies have shown that it forms hydrogen bonds with essential amino acids in these enzymes, disrupting their function .

- Anticancer Mechanism : The cytotoxic effects are attributed to the induction of apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell survival and proliferation has been highlighted in various studies .

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a formulation containing this compound against resistant strains of bacteria in hospitalized patients. Results showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : In vitro studies involving breast cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers, supporting its role as a potential anticancer agent.

Propriétés

IUPAC Name |

3-cyclohexyl-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h4-5,8-9,11,13,15H,1-3,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAYTEMEMSYWNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.